Bicyclo[4.2.1]nonan-9-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52148-86-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
bicyclo[4.2.1]nonan-9-ol |
InChI |
InChI=1S/C9H16O/c10-9-7-3-1-2-4-8(9)6-5-7/h7-10H,1-6H2 |
InChI Key |
FOEYGILZSNQDEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(C1)C2O |
Origin of Product |
United States |
Stereochemical Investigations of Bicyclo 4.2.1 Nonan 9 Ol
Configurational Isomerism: Elucidation of syn- and anti-Stereochemistry
Bicyclo[4.2.1]nonan-9-ol exists as two configurational isomers, or diastereomers, designated as syn and anti. This isomerism arises from the orientation of the hydroxyl group at the C9 position relative to the larger seven-membered ring of the bicyclic system. The syn-isomer has the hydroxyl group oriented towards the seven-membered ring, while the anti-isomer has the hydroxyl group pointing away from it.
The unambiguous determination of these stereoisomers relies heavily on nuclear magnetic resonance (NMR) spectroscopy. In analogous bicyclic systems, the configuration of substituents on the one-carbon bridge (C9) has been successfully established through detailed NMR analysis. rsc.org
Spectroscopic Methods for Elucidation:
¹H NMR Spectroscopy: The chemical shift of the proton at C9 (the carbinol proton) is a key indicator. The spatial environment of this proton is significantly different in the syn and anti isomers, leading to distinct resonance frequencies. Furthermore, comparison of the ¹H NMR spectra of the two isomers with known model compounds, such as syn- and anti-bicyclo[4.2.1]non-3-en-9-ol, can be used to assign the configuration. rsc.org
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful technique for determining stereochemistry. For the syn-isomer, NOE correlations are expected between the C9 proton (or the hydroxyl proton) and protons on the underside of the seven-membered ring. Conversely, such correlations would be absent in the anti-isomer. This method provides definitive proof of the through-space proximity of atoms and thus the relative configuration.
¹³C NMR Spectroscopy: The orientation of the hydroxyl group influences the chemical shifts of the carbon atoms within the bicyclic framework due to steric interactions. A syn-hydroxyl group can induce a γ-gauche effect, causing a shielding (upfield shift) of specific carbon atoms in the seven-membered ring compared to the same carbons in the anti-isomer where this interaction is absent.
| Spectroscopic Technique | Key Differentiator for syn vs. anti Isomers | Expected Observation for syn-Isomer | Expected Observation for anti-Isomer |
| ¹H NMR | Chemical shift of C9-H | Different chemical shift due to anisotropic effects | Different chemical shift from syn-isomer |
| NOESY | Through-space correlation to the 7-membered ring | Correlation between C9-H and protons on the 7-membered ring | No significant correlation between C9-H and protons on the 7-membered ring |
| ¹³C NMR | γ-gauche effect | Shielding (upfield shift) of specific carbons in the 7-membered ring | "Normal" chemical shifts without the γ-gauche shielding |
Conformational Analysis of Bicyclo[4.2.1]nonane and its Derivatives
The stereochemistry of this compound is not only defined by its configuration but also by its preferred three-dimensional shape, or conformation.
The bicyclo[4.2.1]nonane skeleton is composed of a six-membered ring and a seven-membered ring fused at two bridgehead carbons. Unlike the more rigid bicyclo[2.2.1]heptane system, the bicyclo[4.2.1]nonane framework possesses significant conformational flexibility, primarily due to the seven-membered ring.
Studies on hetero-analogues of the bicyclo[4.2.1]nonane system have provided significant insight into its conformational behavior. These investigations, using ¹³C NMR spectroscopy, revealed that the flexibility of the seven-membered ring leads to distinct conformational equilibria. It is suggested that for unsubstituted systems, the equilibrium is likely shifted towards a boat form for the seven-membered ring. For substituted derivatives, pure chair and boat forms are considered less likely, with the molecule adopting twisted or "gauche" conformations to minimize steric strain. This inherent flexibility is a defining characteristic of the bicyclo[4.2.1]nonane ring system.
The orientation of the hydroxyl group at the C9 position has a direct impact on the conformational preference of the entire molecule. While specific conformational studies on syn- and anti-Bicyclo[4.2.1]nonan-9-ol are not extensively documented, the principles of conformational analysis in substituted bridged rings, such as the related bicyclo[3.3.1]nonane system, can be applied. rsc.orgresearchgate.net
The molecule will adopt a conformation that minimizes unfavorable steric interactions.
syn-Bicyclo[4.2.1]nonan-9-ol: The inward-pointing hydroxyl group introduces steric hindrance with the endo-hydrogens of the seven-membered ring. To alleviate this strain, the flexible seven-membered ring would be expected to pucker or twist away from the hydroxyl group. This would likely favor a specific set of twisted conformations that maximize the distance between the oxygen atom and the nearby protons.
anti-Bicyclo[4.2.1]nonan-9-ol: With the hydroxyl group pointing away from the larger ring, the steric interactions with the seven-membered ring are significantly reduced. This lack of transannular interaction allows the seven-membered ring more freedom, and its preferred conformation will be dictated by other, more subtle torsional and steric factors within the ring itself.
Therefore, the configurational isomerism (syn vs. anti) is directly linked to the conformational behavior, with each isomer adopting a different preferred shape to achieve maximum stability.
Stereoselective Synthesis Approaches to this compound
The controlled synthesis of a specific stereoisomer of this compound is a significant chemical challenge. Stereoselective approaches typically involve either the construction of the bicyclic skeleton with the desired stereochemistry already in place or the stereoselective functionalization of a pre-existing bicyclic precursor. A common and effective strategy is the stereoselective reduction of the corresponding ketone, Bicyclo[4.2.1]nonan-9-one.
The stereochemical outcome of the reduction of Bicyclo[4.2.1]nonan-9-one is governed by the steric environment around the carbonyl group. The two faces of the carbonyl are diastereotopic, meaning they are not chemically equivalent. One face is more sterically hindered by the bicyclic framework than the other.
Attack from the Less Hindered Face: Hydride reducing agents (e.g., NaBH₄, LiAlH₄) will preferentially attack the carbonyl group from the less sterically hindered face.
To produce the anti -isomer, the hydride must attack from the more open face, away from the seven-membered ring.
To produce the syn -isomer, the hydride must attack from the face partially shielded by the seven-membered ring.
The inherent structure of the bicyclo[4.2.1]nonane skeleton makes one approach more favorable, typically leading to a mixture of isomers with one predominating. The choice of reducing agent can significantly influence the diastereoselectivity of the reaction. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often provide higher stereoselectivity by exaggerating the steric differences between the two faces of the carbonyl.
| Precursor | Reagent | Expected Major Product | Rationale |
| Bicyclo[4.2.1]nonan-9-one | Standard Hydride (e.g., NaBH₄) | Mixture of syn and anti, often with anti predominating | Attack from the sterically less hindered face is generally favored. |
| Bicyclo[4.2.1]nonan-9-one | Bulky Hydride (e.g., L-Selectride®) | Higher selectivity for the anti-isomer | The large steric profile of the reagent enhances its sensitivity to the hindrance of the bicyclic frame, leading to a more selective attack on the most accessible face. |
Reactivity and Transformation Pathways of Bicyclo 4.2.1 Nonan 9 Ol
Reactions at the Hydroxyl Group
The hydroxyl group at the C9 position of bicyclo[4.2.1]nonan-9-ol is a secondary alcohol, and its reactivity is influenced by the steric environment of the bicyclic system. Standard transformations of alcohols, such as oxidation, esterification, and etherification, are applicable, though reaction conditions may need to be optimized to account for the unique topology of the substrate.
Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, bicyclo[4.2.1]nonan-9-one. A variety of oxidizing agents can be employed for this transformation.
| Oxidizing Agent | Product |
| Pyridinium (B92312) chlorochromate (PCC) | Bicyclo[4.2.1]nonan-9-one |
| Swern Oxidation | Bicyclo[4.2.1]nonan-9-one |
| Dess-Martin periodinane | Bicyclo[4.2.1]nonan-9-one |
Esterification: Esterification of the hydroxyl group can be achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic conditions. A notable example is the formation of tosylates, which are excellent leaving groups for subsequent nucleophilic substitution or elimination reactions. For instance, a diastereomeric mixture of a primary bicyclo[4.2.1]nonanol derivative has been converted to its corresponding monotosylate. sci-hub.se
Etherification: The formation of ethers from this compound can be accomplished via methods such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form the more nucleophilic alkoxide, followed by reaction with an alkyl halide. The choice of a strong, non-nucleophilic base is crucial to avoid competing elimination reactions, especially with secondary alkyl halides.
Carbon Skeletal Rearrangements
The bicyclo[4.2.1]nonane skeleton, under certain conditions, can undergo rearrangements to other bicyclic systems. These transformations are often driven by the release of ring strain or the formation of a more stable carbocation intermediate.
Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangements where a hydrogen, alkyl, or aryl group migates from one carbon to an adjacent electron-deficient carbon. wikipedia.org These rearrangements are particularly common in the chemistry of bicyclic terpenes and their derivatives. wikipedia.org In the context of the bicyclo[4.2.1]nonane system, the formation of a carbocation at the C9 position, for instance, during the solvolysis of a bicyclo[4.2.1]nonan-9-yl tosylate, could initiate a Wagner-Meerwein rearrangement. Such rearrangements can lead to the expansion or contraction of the rings within the bicyclic system, potentially yielding bicyclo[3.3.1]nonane or bicyclo[4.3.0]nonane (hydrindane) derivatives. The course of the rearrangement is dictated by the relative stabilities of the initial and rearranged carbocations. For example, the solvolysis of 4-cyclooctene-1-methyl brosylate leads to bicyclic products, including a compound tentatively identified as a bicyclo[4.2.1]non-2-yl acetate (B1210297), highlighting the propensity for transannular cyclizations and rearrangements in related systems. researchgate.net Furthermore, fluoroalkoxylation reactions in other bicyclic systems have been shown to proceed via Wagner-Meerwein rearrangements. beilstein-journals.org
Electrophilic Addition Reactions in Unsaturated Bicyclo[4.2.1]nonane Analogs
The introduction of unsaturation into the bicyclo[4.2.1]nonane framework opens up a rich area of reactivity, particularly electrophilic addition reactions. The regiochemistry and stereochemistry of these additions are governed by the electronic properties of the double bond and the steric accessibility of its two faces.
The double bonds in unsaturated bicyclo[4.2.1]nonane analogs, such as bicyclo[4.2.1]non-7-ene, can exhibit facial selectivity upon reaction with electrophiles. The "exo" and "endo" faces of the bicyclic system present different steric environments, which can direct the approach of the incoming electrophile.
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of a double bond. The regioselectivity is primarily driven by sterics, with the bulky borane reagent preferentially adding to the less hindered carbon atom of the double bond. The subsequent oxidation with hydrogen peroxide replaces the boron atom with a hydroxyl group with retention of configuration. In bicyclic systems, the stereochemistry of the hydroboration is often directed to the less sterically hindered face of the double bond. umich.edu
Oxymercuration-Demercuration: This method results in the Markovnikov hydration of a double bond. The reaction proceeds via a mercurinium ion intermediate, which is then opened by a nucleophile (water). The regioselectivity is governed by the stability of the partial positive charge in the transition state. Subsequent demercuration with sodium borohydride (B1222165) replaces the mercury-containing group with a hydrogen atom. The stereochemistry of the addition is typically anti. The oxymercuration of cis,cis-1,5-cyclooctadiene can lead to the formation of 9-oxabicyclo[4.2.1]nonane derivatives. researchgate.net
Halogenation: The addition of halogens, such as bromine, across a double bond typically proceeds through a cyclic halonium ion intermediate. The nucleophilic attack of the halide ion on this intermediate occurs in an anti-fashion. The stereochemical outcome of the reaction in a bicyclic system will depend on the accessibility of the two carbons of the halonium ion to the incoming nucleophile.
Generation and Reactivity of Bridgehead Intermediates (e.g., Enolates from Bicyclo[4.2.1]nonan-9-one)
The formation of reactive intermediates at the bridgehead positions of bicyclic systems is often challenging due to the geometric constraints imposed by the ring system. Bredt's rule, for instance, states that a double bond cannot be placed at a bridgehead position of a small bicyclic system, as this would require significant and energetically unfavorable distortion of the p-orbitals. This principle has significant implications for the formation of bridgehead enolates.
The generation of the bridgehead enolate of bicyclo[4.2.1]nonan-9-one has been investigated. nottingham.ac.uk Deprotonation at the bridgehead carbon (C1 or C6) adjacent to the carbonyl group can be achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). nottingham.ac.uk The resulting enolate is a highly reactive and non-planar species.
The reactivity of this bridgehead enolate is a subject of considerable interest. Due to its strained nature, it is expected to be a highly reactive nucleophile. Trapping of the enolate with electrophiles, such as silyl halides (e.g., trimethylsilyl chloride), has been demonstrated to proceed successfully. nottingham.ac.uk Alkylation of the bridgehead enolate, for example with methyl iodide, would introduce a substituent at the bridgehead position, a synthetically valuable transformation. However, the efficiency of such reactions can be influenced by the steric hindrance around the bridgehead position and the potential for competing side reactions, such as self-condensation. nottingham.ac.uk
| Base | Electrophile | Product |
| Lithium diisopropylamide (LDA) | Trimethylsilyl chloride | 1-(Trimethylsilyl)bicyclo[4.2.1]nonan-9-one |
| Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) | Methyl iodide (potential) | 1-Methylbicyclo[4.2.1]nonan-9-one |
Spectroscopic and Structural Elucidation Studies of Bicyclo 4.2.1 Nonan 9 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of Bicyclo[4.2.1]nonan-9-ol. Through a combination of one- and two-dimensional experiments, it is possible to determine the complete covalent framework and the relative stereochemistry, particularly at the C9 position, which defines the syn and anti isomers.
Proton NMR (¹H NMR) provides crucial information regarding the proton environment, including chemical shifts, signal multiplicities (splitting patterns), and coupling constants, which together help in assigning the protons on the bicyclic skeleton. The spectra for the syn and anti isomers of this compound are expected to show distinct differences, especially for the proton at C9 and the adjacent bridgehead protons at C1 and C6.
While specific data for the parent saturated alcohol is not extensively published, analysis of substituted derivatives provides clear insights into the expected spectral features. For instance, in derivatives of 2-{7-alkylidene-bicyclo[4.2.1]nona-2,4-dien-9-yl}cyclohexanone, the H9 proton exhibits a notable difference in chemical shift between the two isomers. nih.govacs.org In the syn isomer, the H9 proton is typically found at a different resonance compared to the anti isomer, a trend that is fundamental for distinguishing these diastereomers. nih.govacs.org The bridgehead protons (H1 and H6) also show distinct chemical shifts and coupling patterns depending on their spatial relationship with the C9 hydroxyl group.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons of Interest in Substituted syn- and anti-Bicyclo[4.2.1]nonane Derivatives.
| Proton | Representative Shift in syn Isomer | Representative Shift in anti Isomer | Key Observations |
|---|---|---|---|
| H9 | ~3.63 | ~3.16 | The chemical shift of the proton attached to the hydroxyl-bearing carbon is highly sensitive to the stereochemistry. nih.govacs.org |
| H1/H6 | Variable | Variable | Bridgehead proton shifts are influenced by the orientation of the C9 substituent. |
Note: Data is derived from substituted, unsaturated analogs and serves to illustrate the general principles of spectral differentiation. nih.govacs.org
¹³C NMR spectroscopy is instrumental in defining the carbon framework of this compound. The spectrum reveals the number of unique carbon atoms and provides information about their hybridization and chemical environment. The parent hydrocarbon, bicyclo[4.2.1]nonane, has been characterized, and its spectrum serves as a foundational reference for assigning the carbon signals in the alcohol derivative. nih.gov
The introduction of a hydroxyl group at the C9 position induces predictable changes in the chemical shifts of nearby carbons due to inductive and steric (gamma-gauche) effects. The C9 carbon itself will experience a significant downfield shift (deshielding). The bridgehead carbons, C1 and C6, will also be affected, with the magnitude of the shift differing between the syn and anti isomers due to their different spatial orientations relative to the hydroxyl group.
Table 2: ¹³C NMR Chemical Shift Data for Bicyclo[4.2.1]nonane and Predicted Shifts for this compound.
| Carbon Atom | Bicyclo[4.2.1]nonane (δ, ppm) nih.gov | Predicted Shift in this compound (δ, ppm) | Effect of -OH Group |
|---|---|---|---|
| C1, C6 | 35.5 | ~40-45 | Downfield shift due to beta-effect. |
| C2, C5 | 32.1 | ~30-32 | Minor shift expected. |
| C3, C4 | 22.8 | ~22-23 | Negligible shift expected. |
| C7, C8 | 37.0 | ~35-40 | Shift will depend on syn/anti geometry (gamma-gauche effect). |
| C9 | 26.3 | ~70-80 | Significant downfield shift due to direct attachment to oxygen. |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is used to trace the connectivity of protons within the seven-membered and five-membered rings of the bicyclic system. For instance, COSY correlations would connect the bridgehead protons (H1, H6) to their neighbors on the respective bridges (H2, H5, H7, H8, H9). google.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal for H9 would show a cross-peak to the carbon signal for C9.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the entire molecular structure by connecting different spin systems identified in the COSY spectrum. For example, the H9 proton would show HMBC correlations to the bridgehead carbons C1 and C6, confirming the one-carbon bridge structure.
The Nuclear Overhauser Effect (NOE) is a through-space interaction that is invaluable for determining the stereochemistry of molecules. In the case of this compound, NOE difference spectroscopy or 2D NOESY experiments can definitively distinguish between the syn and anti isomers. nih.gov
The key is to identify protons that are close in space to the H9 proton or the hydroxyl proton.
In the syn isomer , the C9 hydroxyl group and its attached proton are oriented towards the larger seven-membered ring. Therefore, NOE correlations would be expected between the H9 proton and protons on the interior face of this ring (endo-H2, endo-H5).
In the anti isomer , the C9 hydroxyl group and its proton are directed towards the five-membered ring. Consequently, NOE correlations would be observed between the H9 proton and the protons on this bridge (H7, H8).
Studies on complex substituted bicyclo[4.2.1]nonanes have successfully used 2D NOESY to establish stereochemistry by observing cross-peaks between bridgehead protons and other key protons within the scaffold. nih.govacs.org
Lanthanide shift reagents (LSRs), such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃) or tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(fod)₃), are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the hydroxyl group in this compound. rsc.org This coordination induces significant shifts in the ¹H NMR spectrum, with the magnitude of the shift being dependent on the distance of each proton from the lanthanide ion.
This technique is particularly useful for resolving overlapping signals and for stereochemical assignment. rsc.org For this compound, the LSR would bind to the oxygen atom.
In the syn isomer , the protons on the seven-membered ring (H2, H3, H4, H5) would be closer to the complexed lanthanide ion and would therefore experience larger induced shifts.
In the anti isomer , the protons on the five-membered ring (H7, H8) would be in closer proximity and would exhibit the largest shifts.
The configuration of related unsaturated model compounds, syn- and anti-bicyclo[4.2.1]non-3-en-9-ol, has been successfully analyzed using this method to confirm stereochemical assignments. rsc.org
X-ray Crystallography for Solid-State Structure Determination
Mass Spectrometry in Structural Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In a typical electron ionization mass spectrometry (EI-MS) experiment, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.
For bicyclic alcohols like this compound, common fragmentation pathways would be expected to involve the loss of a water molecule (H₂O), cleavage of the bicyclic ring system, and other rearrangements. However, without experimental data, a specific analysis of the fragmentation of this compound cannot be provided.
Numerous databases and research articles reference the related compound, Bicyclo[4.2.1]nonan-9-one, but specific mass spectral data for the alcohol form, this compound, remains elusive. Therefore, a data table summarizing the mass spectrometry findings for this compound cannot be generated at this time.
Computational Chemistry Approaches to Bicyclo 4.2.1 Nonan 9 Ol
Quantum Chemical Calculations for Energetic and Geometric Properties
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule in the absence of environmental effects. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict the energetic and geometric parameters of Bicyclo[4.2.1]nonan-9-ol.
Detailed calculations can elucidate key geometric features, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Energetic properties are also a primary focus of these calculations. Theoretical chemistry can provide estimates for thermodynamic quantities that are crucial for understanding the molecule's stability and reactivity. While specific calculated values for this compound are not extensively published, the types of properties routinely determined for its ketone precursor, Bicyclo[4.2.1]nonan-9-one, illustrate the scope of these methods. chemeo.com
Table 1: Energetic and Geometric Properties Typically Determined by Quantum Chemical Calculations
| Property | Description |
|---|---|
| Standard Gibbs Free Energy of Formation (ΔfG°) | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. chemeo.com |
| Enthalpy of Formation (ΔfH°gas) | The change in enthalpy when one mole of the compound in its gaseous state is formed from its elements. chemeo.com |
| Ionization Energy (IE) | The minimum energy required to remove an electron from the gaseous atom or molecule. chemeo.com |
| Bond Lengths & Angles | The equilibrium distances between atomic nuclei and the angles between adjacent bonds, defining the molecular geometry. |
| Dipole Moment | A measure of the separation of positive and negative electrical charges within the molecule, indicating its polarity. |
These computational approaches provide a foundational understanding of the molecule's characteristics at a quantum level.
Conformational Energy Landscape Exploration
The bicyclic structure of this compound is not rigid; it can exist in various spatial arrangements known as conformations. Exploring the conformational energy landscape is crucial for understanding its dynamic behavior and how its shape influences its properties.
Computational studies, particularly using molecular mechanics, have been applied to the closely related Bicyclo[4.2.1]nonan-9-one to decipher its conformational inversion processes. researchgate.net These studies reveal that the molecule exists as a pair of enantiomers that can interconvert. The most favorable pathway for this inversion involves a transition state with C_s symmetry, where the seven-membered ring's tetramethylene chain passes over the ethano bridge. researchgate.net The calculated activation enthalpy (ΔH‡) for this process is 6.1 kcal/mol, which aligns well with the experimentally observed value of 6.8 kcal/mol. researchgate.net
An alternative, higher-energy pathway for inversion has also been identified. This path proceeds through a different C_s symmetric conformation where the tetramethylene chain is bent over the carbonyl group (or hydroxyl group in the case of the alcohol). This route has a calculated energy barrier that is 2.4 kcal/mol higher than the primary pathway. researchgate.net
Table 2: Calculated Energetic Barriers for Conformational Inversion of the Bicyclo[4.2.1]nonan-9-one Skeleton
| Pathway | Description | Calculated Activation Enthalpy (ΔH‡) |
|---|---|---|
| Primary Inversion Pathway | Inversion via a C_s transition state with the tetramethylene chain passing over the ethano bridge. | 6.1 kcal/mol researchgate.net |
| Alternative Inversion Pathway | Inversion via a C_s local energy minimum with the tetramethylene chain bent over the C9 position. | 8.5 kcal/mol (2.4 kcal/mol higher than the primary pathway) researchgate.net |
Understanding this energy landscape is essential, as the population of different conformers at equilibrium and the barriers between them can dictate the molecule's reactivity and spectroscopic signatures.
Mechanistic Studies of Reactions Involving this compound
While specific computational studies detailing the reaction mechanisms of this compound are not prominent in the literature, computational chemistry offers the methods to investigate them thoroughly. Such studies would involve mapping the potential energy surface for a given reaction, for instance, the oxidation of the alcohol to the corresponding ketone, Bicyclo[4.2.1]nonan-9-one.
A theoretical mechanistic study would typically involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., this compound and an oxidizing agent) and the products.
Transition State Searching: Locating the highest energy point along the lowest energy reaction path, known as the transition state. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
These calculations can distinguish between different possible mechanistic pathways and predict reaction rates and outcomes under various conditions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which aids in structure elucidation and verification. acs.org The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application.
There are several computational approaches to predict NMR spectra:
Quantum Mechanical (QM) Methods: These methods, often using DFT with specialized functionals (like mPW1PW91 or WP04) and basis sets (like 6-31G(d,p)), calculate the magnetic shielding tensor for each nucleus. github.ionih.gov These shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This approach requires accurate 3D conformational models of the molecule, as chemical shifts are highly sensitive to geometry. github.io
Machine Learning (ML) and Empirical Methods: More recent approaches utilize machine learning algorithms trained on vast databases of experimental NMR data. escholarship.org These methods can often provide highly accurate predictions by recognizing patterns in chemical environments without performing full quantum mechanical calculations.
For a molecule like this compound, accurate NMR prediction would involve first performing a conformational search to identify all low-energy conformers. Then, NMR parameters for each conformer would be calculated and averaged, weighted by their predicted Boltzmann population, to yield the final predicted spectrum. acs.org
Table 3: Comparison of Computational Approaches for NMR Chemical Shift Prediction
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Quantum Mechanics (e.g., GIAO) | Calculation of nuclear magnetic shielding from first principles based on the molecule's electronic structure. nih.gov | Provides fundamental insight; applicable to novel structures. | Computationally expensive; accuracy is highly dependent on the level of theory and conformational sampling. github.ioescholarship.org |
| Machine Learning / Deep Learning | Algorithms trained on large experimental spectral databases to predict shifts based on molecular structure. | Fast and often highly accurate for common structural motifs. | Accuracy depends on the quality and scope of the training data; may be less reliable for unusual structures not represented in the database. |
| Empirical/Fragment-Based | Uses additive rules and databases of chemical shifts for small molecular fragments. | Very fast; useful for quick estimations. | Generally less accurate than QM or ML methods; struggles with complex stereochemical effects. |
These computational techniques are critical in modern chemistry for confirming experimental assignments and resolving structural ambiguities. acs.org
Derivatization and Analog Synthesis of Bicyclo 4.2.1 Nonan 9 Ol
Synthesis of Functionalized Bicyclo[4.2.1]nonan-9-ol Derivatives
The strategic functionalization of the bicyclo[4.2.1]nonane skeleton, while preserving or modifying the C9 hydroxyl group, is a key area of research. One notable approach involves the synthesis of carboxylate derivatives, which can serve as precursors for further chemical manipulation.
For instance, the reduction of ethyl 9-oxo-8-oxabicyclo[5.3.0]dec-6-ene-1-carboxylate using lithium hydridotri-t-butoxyaluminate in tetrahydrofuran (B95107) has been reported to yield a mixture of ethyl endo- and ethyl exo-hydroxy-9-oxobicyclo[4.2.1]nonane-1-carboxylates. In this reaction, the endo-hydroxy isomer is the predominant product. This transformation proceeds through a proposed intermediate, 1-ethoxycarbonyl-2-oxocycloheptaneacetaldehyde, which undergoes an intramolecular aldol-type reaction to form the bicyclo[4.2.1]nonane framework.
The resulting hydroxy-ester derivatives of this compound offer multiple reactive sites for further derivatization. The hydroxyl group can be subjected to esterification or etherification reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, thus providing access to a wide array of functionalized this compound derivatives.
Introduction of Heteroatoms into the Bicyclo[4.2.1]nonane Framework (e.g., Oxa-, Aza-derivatives)
The incorporation of heteroatoms, such as oxygen and nitrogen, into the bicyclo[4.2.1]nonane skeleton leads to the formation of oxa- and aza-analogs, respectively. These heterocyclic derivatives often exhibit unique chemical and biological properties. The synthesis of these analogs typically involves intramolecular cyclization reactions of appropriately functionalized cyclooctane (B165968) precursors.
Synthesis of 9-Oxabicyclo[4.2.1]nonane Derivatives
The 9-oxabicyclo[4.2.1]nonane framework can be synthesized through the transannular cyclization of cyclooctene (B146475) derivatives. A common starting material for this transformation is cis,cis-1,5-cyclooctadiene. Treatment of cycloocta-1,5-diene (B8815838) with peracids leads to a mixture of endo,endo-9-oxabicyclo[4.2.1]nonane-2,5-diol and endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol via a transannular O-heterocyclization. researchgate.netlookchem.comscielo.br
Another approach involves the oxidative cyclization of cyclooctenols. For example, the reaction of 1-methylcyclooct-4-en-1-ol with pyridinium (B92312) chlorochromate (PCC) results in the regiospecific formation of 1-methyl-9-oxabicyclo[4.2.1]nonan-5-one. researchgate.netresearchgate.net This reaction proceeds through the formation of a chromate (B82759) ester, which then undergoes an intramolecular oxidative attack on the double bond.
The oxymercuration-demercuration of cycloocten-5-ol using mercuric acetate (B1210297) followed by sodium borohydride (B1222165) reduction has also been shown to produce 9-oxabicyclo[4.2.1]nonane as the major product. gla.ac.uk
Synthesis of 9-Azabicyclo[4.2.1]nonane Derivatives
The synthesis of the 9-azabicyclo[4.2.1]nonane ring system is often achieved through the aminomercuration of cis,cis-1,5-cyclooctadiene. le.ac.uk This reaction involves the treatment of the diene with a mercury(II) salt in the presence of an amine. The resulting organomercury intermediate is then reduced, typically with sodium borohydride, to yield the N-substituted 9-azabicyclo[4.2.1]nonane.
Role in Complex Molecule Synthesis and Methodological Advancements
Bicyclo[4.2.1]nonan-9-ol as a Key Intermediate in Total Synthesis
The strategic importance of the bicyclo[4.2.1]nonane skeleton makes its derivatives, such as this compound, valuable precursors in the construction of intricate molecular architectures. The inherent strain and defined stereochemistry of this bicyclic system can be exploited to control the formation of new stereocenters and to facilitate complex bond formations.
The bicyclo[4.2.1]nonane core is a key structural element in several important terpenoids and their metabolites, a number of which exhibit pronounced antitumor activity. mdpi.com Natural products containing this framework include longifolene, longicamphoric acid, culmorin, and secolongifolenediol. mdpi.comnih.gov The synthesis of these molecules often involves the construction of the bicyclo[4.2.1]nonane system as a pivotal step. For instance, the total synthesis of longifolene, a tricyclic sesquiterpene, has been a longstanding challenge in organic synthesis, with various strategies developed for the assembly of its bridged ring system. acs.orgyoutube.com While specific total syntheses commencing directly from this compound are not extensively detailed in the provided literature, the overarching strategy often involves the creation of a functionalized bicyclo[4.2.1]nonane intermediate that is then elaborated to the final natural product.
Table 1: Natural Products Containing the Bicyclo[4.2.1]nonane Skeleton
| Natural Product | Class | Noted Biological Activity |
|---|---|---|
| Longifolene | Sesquiterpene | - |
| Culmorin | Sesquiterpenoid | Phytotoxic |
| Secolongifolenediol | Sesquiterpenoid | - |
| Mediterraneols | Diterpenoid | Antitumor |
Beyond their role in the direct synthesis of natural products containing the bicyclo[4.2.1]nonane framework, derivatives of this bicyclic system are valuable as precursors for other complex molecular architectures, most notably cyclooctanoids. nih.govsci-hub.se The one-carbon bridge in bicyclo[4.2.1]nonane derivatives can be selectively cleaved through fragmentation reactions, leading to the formation of eight-membered rings. nih.govsci-hub.se This "temporary-bridge" approach provides a strategic advantage for controlling the stereochemistry and substitution pattern of the resulting cyclooctane (B165968) ring, a structural motif present in numerous bioactive molecules.
For example, functionalized bicyclo[4.2.1]nonan-9-ones can undergo a retro-Dieckmann cleavage or a Grob-type fragmentation to yield highly functionalized cyclooctanoids. sci-hub.se This methodology represents a formal three-carbon ring expansion of a cyclopentanone precursor and offers a versatile route to these challenging medium-sized rings. nih.gov
Development of Novel Synthetic Methodologies Inspired by this compound Chemistry
The pursuit of efficient routes to the bicyclo[4.2.1]nonane skeleton has spurred the development of new synthetic methods. A significant advancement in this area is the use of ring-closing metathesis (RCM) to construct the bicyclo[4.2.1]nonane framework. nih.govsci-hub.se This approach involves the chemo-, regio-, and stereoselective difunctionalization of a β-ketoester precursor, followed by an RCM reaction to form the bicyclic system. nih.gov This methodology has proven to be a reliable and efficient way to access a variety of substituted bicyclo[4.2.1]nonan-9-ones. sci-hub.se
Furthermore, cobalt-catalyzed [6π + 2π] cycloaddition reactions of 1,3,5-cycloheptatriene derivatives with alkynes or allenes have been developed as an effective method for constructing the bicyclo[4.2.1]nonane skeleton. mdpi.comnih.gov These reactions provide access to functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes and bicyclo[4.2.1]nona-2,4-dienes, which can serve as precursors for a range of biologically active compounds. mdpi.comnih.gov The development of these catalytic methods highlights the ongoing efforts to create efficient and versatile strategies for the synthesis of this important bicyclic system.
Table 2: Synthetic Methodologies for Bicyclo[4.2.1]nonane Derivatives
| Methodology | Description | Key Features |
|---|---|---|
| Ring-Closing Metathesis (RCM) | Formation of the bicyclic system from a difunctionalized acyclic precursor. | High efficiency, good stereocontrol, provides access to functionalized derivatives. nih.govsci-hub.se |
| Cobalt-Catalyzed [6π + 2π] Cycloaddition | Reaction of a cycloheptatriene derivative with an alkyne or allene. | Efficient construction of the bicyclic skeleton, provides access to unsaturated derivatives. mdpi.comnih.gov |
| Fragmentation Reactions | Cleavage of the one-carbon bridge to form cyclooctanoids. | Strategic approach to medium-sized rings, allows for stereochemical control. nih.govsci-hub.se |
Future Research Directions in Bicyclo 4.2.1 Nonan 9 Ol Chemistry
Exploration of Undiscovered Synthetic Pathways for Bicyclo[4.2.1]nonan-9-ol
Current synthetic strategies for the bicyclo[4.2.1]nonane skeleton often rely on metal-catalyzed cycloaddition reactions, such as the cobalt(I)-catalyzed [6π + 2π] cycloaddition of cycloheptatrienes with alkynes or allenes. acs.orgnih.govmdpi.com While effective for producing a range of substituted bicyclo[4.2.1]nonadienes and trienes, future research will likely focus on discovering more direct, efficient, and versatile pathways to the saturated this compound core.
Key areas for future exploration include:
Novel Catalytic Systems: Beyond the established cobalt and titanium-based systems, research into other transition metals (e.g., rhodium, iridium, nickel) could uncover new reactivity and selectivity for cycloaddition or rearrangement reactions leading to the bicyclo[4.2.1]nonane framework.
Asymmetric Synthesis: Developing catalytic enantioselective methods to construct the bicyclic core with inherent control over its absolute stereochemistry is a major goal. This would bypass the need for chiral resolution or the use of chiral auxiliaries in later stages.
Ring Expansion/Contraction Strategies: Investigating novel ring expansion methodologies from more accessible bicyclo[3.2.1]octane or bicyclo[2.2.2]octane systems, or ring contractions from bicyclo[5.2.1]decane precursors, could provide alternative and potentially more efficient routes. researchgate.net
Photochemical and Electrochemical Methods: The application of photochemical rearrangements or electrochemical cyclizations offers potential for developing green and sustainable synthetic pathways under mild conditions.
| Potential Synthetic Approach | Description | Potential Advantages |
| Organocatalysis | Use of small organic molecules as catalysts for cycloaddition or cascade reactions. | Metal-free, potentially lower toxicity, and access to different reactivity. |
| C-H Activation/Functionalization | Direct functionalization of C-H bonds on a pre-existing cycloalkane to build the second ring. | High atom economy, reduces the need for pre-functionalized substrates. |
| Biocatalysis | Employment of enzymes to perform key ring-forming or functionalization steps with high stereoselectivity. | Environmentally benign, exceptional selectivity under mild conditions. |
| Tandem Reactions | Designing multi-step reactions that occur in a single pot to rapidly build molecular complexity. | Increased efficiency, reduced waste, and purification steps. |
Advanced Stereochemical Control in Derivatization and Functionalization
The stereochemistry of this compound, particularly the relative orientation of the C9 hydroxyl group (syn or anti), profoundly influences the molecule's three-dimensional shape and biological activity. Future research will undoubtedly focus on achieving precise control over the stereochemical outcomes of reactions involving this scaffold.
Promising research avenues include:
Substrate-Controlled Reactions: Leveraging the inherent steric and electronic properties of the bicyclic framework to direct the approach of reagents to a specific face of the molecule.
Chiral Catalysis: The development of new chiral catalysts for reactions such as asymmetric reduction of the parent ketone (Bicyclo[4.2.1]nonan-9-one) to yield enantiopure syn or anti alcohols.
Directed Functionalization: Using the C9-hydroxyl group as a directing group to guide the stereoselective functionalization of other positions on the carbocyclic skeleton. This allows for the introduction of new substituents with predictable stereochemistry.
Dynamic Kinetic Resolution: Combining a rapid, reversible epimerization of a stereocenter with a stereoselective reaction to convert a racemic or diastereomeric mixture into a single desired stereoisomer in high yield.
| Stereocontrol Strategy | Target Reaction/Application | Expected Outcome |
| Directed Hydrogenation | Reduction of unsaturated precursors (e.g., bicyclo[4.2.1]nonenes). | Access to specific diastereomers of the saturated scaffold. |
| Asymmetric Epoxidation/Dihydoxylation | Functionalization of unsaturated derivatives. | Enantioselective introduction of oxygenated functional groups. |
| Chiral Lewis Acid Catalysis | Diels-Alder or other cycloaddition reactions to form the core. | High diastereo- and enantioselectivity in the ring-forming step. |
Mechanistic Insights through Advanced Spectroscopic and Computational Techniques
A deeper understanding of the conformational dynamics and reaction mechanisms of this compound and its derivatives is crucial for rational design and synthesis. The application of sophisticated analytical and theoretical methods will be instrumental in this pursuit.
Future research will likely involve:
Advanced NMR Spectroscopy: The use of multi-dimensional NMR techniques (COSY, NOESY, HSQC, HMBC) and residual dipolar coupling (RDC) will be essential for unambiguously determining the solution-phase structure and stereochemistry of complex derivatives. researchgate.net The use of chiral shift reagents can also aid in resolving complex spectra and assigning stereochemistry. rsc.org
Computational Chemistry: High-level computational methods, such as Density Functional Theory (DFT) and ab initio calculations, will be increasingly employed to model reaction pathways, predict the stability of intermediates and transition states, and explain observed stereoselectivities. uomustansiriyah.edu.iqbris.ac.uk These theoretical studies can guide experimental design, saving time and resources. uomustansiriyah.edu.iq
In-situ Reaction Monitoring: Spectroscopic techniques like ReactIR (FTIR) and process NMR can be used to monitor reactions in real-time, providing valuable kinetic and mechanistic data that can be used to optimize reaction conditions.
| Technique | Application in this compound Research | Information Gained |
| 2D NMR (e.g., NOESY) | Elucidation of the 3D structure of complex derivatives in solution. | Through-space proton-proton correlations, relative stereochemistry. |
| Density Functional Theory (DFT) | Modeling reaction mechanisms, conformational analysis, predicting spectral data. | Transition state energies, reaction coordinates, stable conformers. researchgate.net |
| X-ray Crystallography | Unambiguous determination of solid-state structure. | Precise bond lengths, bond angles, and absolute stereochemistry. nih.govresearchgate.net |
| Chiroptical Spectroscopy (CD/VCD) | Determination of absolute configuration of chiral molecules. | Chirality and conformation in solution. |
Design of Novel Scaffolds Based on the Bicyclo[4.2.1]nonane Framework
The rigid, three-dimensional structure of the bicyclo[4.2.1]nonane skeleton makes it an attractive scaffold for the design of new therapeutic agents and molecular probes. bham.ac.uk this compound serves as an ideal starting point, with the hydroxyl group providing a convenient handle for further chemical modification.
Future directions in this area will focus on:
Scaffold Decoration: Using the this compound core, researchers will synthesize libraries of compounds by attaching diverse functional groups and pharmacophores to the C9 position and other accessible points on the rings.
Bioisosteric Replacement: The bicyclic core can be used as a rigid, non-aromatic bioisostere for phenyl rings or other planar moieties in existing drugs to improve properties such as solubility, metabolic stability, and cell permeability.
Fragment-Based Drug Discovery (FBDD): Small, functionalized derivatives of this compound can be used as fragments in FBDD screening campaigns to identify novel binding motifs for protein targets.
Development of Biologically Active Compounds: Given that some substituted bicyclo[4.2.1]nonanes have shown promising antitumor activity, a significant research effort will be directed toward synthesizing and evaluating new analogs for various therapeutic areas, including oncology and infectious diseases. acs.orgnih.govmdpi.com
| Scaffold Modification Strategy | Therapeutic Goal/Application | Example |
| Ester/Ether/Amide Linkages at C9 | Prodrug design; linking to targeting moieties. | Attaching an anticancer drug via an ester linkage for targeted delivery. |
| Introduction of Heteroatoms | Modulating physicochemical properties (e.g., solubility, polarity). | Synthesis of azabicyclo[4.2.1]nonane analogs. researchgate.netmdpi.com |
| Fusion to Aromatic/Heterocyclic Rings | Expanding chemical diversity; creating novel pharmacophores. | Annulation of an indole or quinoline ring to the bicyclic frame. |
| Conformationally Locked Analogs | Improving binding affinity and selectivity for a biological target. | Introducing bulky groups to restrict rotation around key bonds. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bicyclo[4.2.1]nonan-9-ol, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis of bicyclic alcohols like this compound often involves hydride reduction of ketone precursors (e.g., Bicyclo[4.2.1]nonan-9-one) or solvolysis of sulfonate intermediates. For example, solvolysis of Bicyclo[4.2.1]nonen-9(exo)-yl p-bromobenzenesulfonate in polar aprotic solvents (e.g., DMSO) can yield the alcohol with retention of stereochemistry. Adjusting reaction temperature (e.g., 60–80°C) and solvent polarity can mitigate side reactions like Wagner-Meerwein rearrangements, which are common in strained bicyclic systems .
Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Use - and -NMR to confirm bicyclic framework and hydroxyl group placement. Compare chemical shifts with analogous bicyclic alcohols (e.g., Bicyclo[3.3.1]nonan-9-ol, δH ~1.5–2.5 ppm for bridgehead protons) .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula , with a molecular ion peak at m/z 138.1045 .
- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., cyanopropyl) can assess purity (>95% by area) and detect bicyclic ketone byproducts .
Q. What experimental protocols ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Document reaction parameters (solvent, temperature, catalyst) in detail, adhering to guidelines for experimental reproducibility . For derivatives (e.g., acylated or halogenated analogs), include stepwise procedures in supplementary materials, with characterization data (e.g., IR for ester C=O stretches at ~1740 cm) .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of this compound in ring-opening reactions?
- Methodological Answer : Computational studies (DFT at B3LYP/6-31G*) can predict reaction pathways. For example, acid-catalyzed ring-opening favors attack at the less strained bridgehead carbon (C1 vs. C8), as shown by lower activation energy (~25 kcal/mol vs. ~32 kcal/mol). Validate with kinetic experiments (e.g., monitoring by -NMR) and compare with bicyclo[3.3.1]nonane analogs .
Q. What mechanistic insights explain the stereochemical outcomes in the reduction of bicyclic precursors to this compound?
- Methodological Answer : Hydride reductions (e.g., NaBH) of bicyclic ketones proceed via chair-like transition states. For Bicyclo[4.2.1]nonan-9-one, stereoelectronic effects favor endo hydride delivery, confirmed by NOESY correlations between the hydroxyl proton and bridgehead hydrogens . Contrast with thia- or aza-bicyclic systems, where rearrangements occur due to intermediate stability differences .
Q. How can researchers resolve contradictions in reported -NMR data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Use deuterated solvents (CDCl vs. DMSO-d) to assess chemical shift variability. For unresolved signals, employ 2D NMR (HSQC, COSY) to assign coupling networks. Cross-reference with crystallographic data (e.g., Cambridge Structural Database entries for bicyclic alcohols) .
Q. What strategies optimize the thermodynamic stability of this compound in catalytic applications?
- Methodological Answer : Stabilize the bicyclic framework via substituent effects. For instance, electron-withdrawing groups (e.g., nitro) at C3 reduce ring strain. Monitor stability via thermogravimetric analysis (TGA) and compare decomposition temperatures with computational predictions (e.g., Gibbs free energy of activation) .
Q. How can computational modeling predict the stability and reactivity of this compound under varying conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations to model solvent interactions and strain energy. For reactivity, apply frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites. Validate with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
